1-(4-Chloro-3-nitrophenyl)-2-nitroethene
Description
1-(4-Chloro-3-nitrophenyl)-2-nitroethene is a nitro-substituted ethene derivative featuring a chloronitrophenyl moiety. Structurally, it comprises a phenyl ring substituted with a chlorine atom at the para-position (C4) and a nitro group at the meta-position (C3), conjugated to a nitroethene group (CH₂=CH-NO₂).
Computational studies on structurally related thiourea derivatives highlight the importance of substituent effects on molecular stability and reactivity.
Properties
Molecular Formula |
C8H5ClN2O4 |
|---|---|
Molecular Weight |
228.59 g/mol |
IUPAC Name |
1-chloro-2-nitro-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-7-2-1-6(3-4-10(12)13)5-8(7)11(14)15/h1-5H |
InChI Key |
HZQUUWYQZMTGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and functional properties of 1-(4-chloro-3-nitrophenyl)-2-nitroethene can be contextualized by comparing it with structurally analogous nitroethene derivatives. Key compounds include:
Table 1: Comparative Analysis of Nitroethene Derivatives
*N/R: Not reported; *Calculated molecular weight.
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (Cl, NO₂): Increase molecular polarity and density (e.g., 1.401 g/cm³ for the 3-nitro derivative vs. estimated higher values for the 4-chloro-3-nitro compound). These groups also enhance thermal stability, as seen in the high boiling point (345.6°C) of (E)-1-(3-nitrophenyl)-2-nitroethene. Electron-donating groups (OCH₃): Lower reactivity but improve solubility in polar solvents. For example, 1-(4-methoxyphenyl)-2-nitroethene exhibits a lower melting point (83–85°C) compared to halogenated analogs.
Biological Activity :
- The 4-methoxy derivative (2c) demonstrates serotonin transporter (SERT) activity, suggesting nitroethenes may interact with neurological targets. The chloro and nitro substituents in this compound could modulate similar pathways but with altered potency due to increased electron deficiency.
Safety Considerations :
- Halogenated nitroethenes (e.g., 1-(2-chloro-6-fluorophenyl)-2-nitroethene) are classified as irritants (Xi). This aligns with the expected hazards for the main compound due to its reactive nitro and chloro groups.
Preparation Methods
Precursor Synthesis: 4-Chloro-3-Nitrobenzaldehyde
The synthesis begins with the preparation of 4-chloro-3-nitrobenzaldehyde, a critical intermediate. This compound is synthesized through the nitration of 4-chlorobenzaldehyde under controlled conditions:
Nitration Procedure :
-
Reactants : 4-Chlorobenzaldehyde (1 mol), fuming nitric acid (1.2 mol), concentrated sulfuric acid (catalyst).
-
Conditions : Temperature maintained at 0–5°C to prevent over-nitration.
-
Reaction Time : 4–6 hours.
-
Workup : The mixture is quenched in ice water, extracted with dichloromethane, and purified via recrystallization from ethanol.
This method yields 4-chloro-3-nitrobenzaldehyde with a purity of >95%, as confirmed by HPLC.
Knoevenagel Condensation: Conventional Method
The nitroethene moiety is introduced via Knoevenagel condensation between 4-chloro-3-nitrobenzaldehyde and nitromethane:
Reaction Protocol :
-
Reactants : 4-Chloro-3-nitrobenzaldehyde (1 mol), nitromethane (1.5 mol), ammonium acetate (5 mol%).
-
Solvent : Ethanol (anhydrous).
-
Conditions : Reflux at 80°C for 8–12 hours under nitrogen.
-
Workup : The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
Microwave-Assisted Knoevenagel Condensation
A greener, faster alternative employs microwave irradiation:
Procedure :
-
Reactants : 4-Chloro-3-nitrobenzaldehyde (1 mol), nitromethane (1.5 mol).
-
Solvent : Methanol (solvent- and catalyst-free).
-
Conditions : Microwave irradiation at 300 W, 100°C, 15–20 minutes.
-
Workup : Direct filtration post-reaction, followed by recrystallization.
Yield : 70–75% with comparable purity to conventional methods.
Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 hours | 15–20 minutes |
| Catalyst | Ammonium acetate | None |
| Solvent | Ethanol | Methanol |
| Energy Input | High (reflux) | Low (microwave) |
| Yield | 75–80% | 70–75% |
| Environmental Impact | Moderate | Low (green chemistry) |
The microwave method reduces reaction time by 97% and eliminates catalyst use, aligning with sustainable practices.
Purification and Quality Control
Activated Carbon Refinement
Crude this compound often contains organic impurities. A purification step involving activated carbon is employed:
-
Procedure : Dissolve crude product in hot methanol (60°C).
-
Adsorption : Add activated carbon (1% w/v), stir for 30 minutes.
-
Filtration : Remove carbon via pressure filtration.
-
Crystallization : Cool filtrate to 25°C for crystallization.
This step enhances purity from 85% to >98%, as validated by HPLC.
Analytical Characterization
Key Analytical Data :
-
FT-IR : Peaks at 1520 cm⁻¹ (C=C), 1340 cm⁻¹ (NO₂ symmetric stretch), 1550 cm⁻¹ (asymmetric NO₂).
-
¹H NMR (CDCl₃): δ 8.45 (s, 1H, ArH), 8.30 (d, 1H, ArH), 7.95 (d, 1H, ArH), 6.85 (d, 1H, CH=CHNO₂), 6.50 (d, 1H, CH=CHNO₂).
Challenges and Optimization Strategies
Side Reactions and Mitigation
-
Polymerization of Nitroethene : Minimized by maintaining low temperatures (<100°C) and inert atmospheres.
-
By-Product Formation : Over-nitration during precursor synthesis is avoided by controlled addition of nitric acid.
Scalability Considerations
Industrial-scale production favors conventional methods due to existing infrastructure, while microwave methods are preferred for small-batch, high-purity applications.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(4-Chloro-3-nitrophenyl)-2-nitroethene?
The Wittig reaction is a primary method for synthesizing nitroethene derivatives. For example, a modified Wittig protocol involves reacting triphenylphosphine derivatives with nitro-substituted aldehydes. In a related compound, (Z)-1-(3-nitrophenyl)-2-(4-nitrophenyl)-ethene was synthesized using triphenyl(p-nitrobenzyl)phosphonium chloride and 3-nitrobenzaldehyde under basic conditions (50% NaOH), followed by reflux and purification via column chromatography . Similar approaches, adapted for chloro-nitro substrates, can be applied to this compound. Alternative routes may involve condensation reactions of nitroacetophenone precursors, as described in styrene derivative syntheses .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation typically combines NMR spectroscopy and X-ray crystallography . For instance, H NMR analysis of analogous nitroethenes reveals characteristic alkene proton signals (δ ~6.8–7.5 ppm) and aromatic splitting patterns . X-ray diffraction provides definitive stereochemical and bond-length data. Crystal structures of related nitroaromatics (e.g., triclinic P1 symmetry, a = 7.2995 Å, b = 8.0561 Å) resolved using SHELX software demonstrate precise refinement protocols, including riding hydrogen models and anisotropic displacement parameters .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict molecular orbitals, electrostatic potentials, and reactivity indices. Becke’s semiempirical exchange-correlation functional, validated on thermochemical datasets (average deviation: 2.4 kcal/mol for atomization energies), is suitable for analyzing nitroaromatic systems . Comparative studies between experimental (X-ray/NMR) and computed geometries (bond lengths, dihedral angles) help identify electronic effects from nitro and chloro substituents .
Q. What challenges arise in crystallographic refinement of nitroaromatic compounds like this derivative?
Key challenges include:
- Disorder in nitro groups : The planar NO moiety may exhibit rotational disorder, requiring constrained refinement.
- Absorption corrections : High electron density from chlorine and nitro groups necessitates multi-scan methods (e.g., SADABS) to mitigate extinction effects .
- Data-to-parameter ratios : For low-symmetry crystals (e.g., triclinic P1), maintaining a ratio >15:1 ensures reliable refinement, as achieved in SHELXL with anisotropic thermal parameters .
Q. What mechanistic insights govern the Wittig reaction in synthesizing nitroethenes?
The reaction proceeds via ylide formation (triphenylphosphine + alkyl halide) and subsequent alkene formation. For nitro-substituted substrates, steric and electronic effects influence regioselectivity. Kinetic studies of analogous reactions show that NaOH titration rate and temperature (45–50°C) critically affect yield by modulating ylide stability . Computational modeling of transition states (e.g., NBO analysis) can further clarify stereochemical outcomes .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in nitroethenes?
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. For example, H NMR may suggest free rotation about the ethene bond, while X-ray reveals a fixed Z/E configuration. Combining both methods with Hirshfeld surface analysis (e.g., close contacts %: C⋯O = 25.6%, Cl⋯H = 10.2%) validates intermolecular interactions influencing solid-state packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
